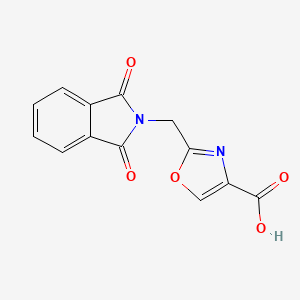
2-((1,3-Dioxoisoindolin-2-yl)methyl)oxazole-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((1,3-Dioxoisoindolin-2-yl)methyl)oxazole-4-carboxylic acid is a complex organic compound that features both an oxazole ring and a phthalimide moiety
准备方法
The synthesis of 2-((1,3-Dioxoisoindolin-2-yl)methyl)oxazole-4-carboxylic acid typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the phthalimide derivative, which is then reacted with an appropriate oxazole precursor under specific conditions to form the target compound. Industrial production methods may involve optimized reaction conditions such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity.
化学反应分析
2-((1,3-Dioxoisoindolin-2-yl)methyl)oxazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions. Common reagents and conditions used in these reactions include acids, bases, and solvents like methanol or dichloromethane. The major products formed depend on the specific reaction and conditions employed.
科学研究应用
2-((1,3-Dioxoisoindolin-2-yl)methyl)oxazole-4-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of 2-((1,3-Dioxoisoindolin-2-yl)methyl)oxazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
2-((1,3-Dioxoisoindolin-2-yl)methyl)oxazole-4-carboxylic acid can be compared with other similar compounds, such as:
Phthalimide derivatives: These compounds share the phthalimide moiety and have similar chemical properties.
Oxazole derivatives: Compounds with an oxazole ring exhibit similar reactivity and applications. The uniqueness of this compound lies in its combined structure, which imparts distinct chemical and biological properties.
生物活性
2-((1,3-Dioxoisoindolin-2-yl)methyl)oxazole-4-carboxylic acid, with the CAS number 867340-26-9, is a complex organic compound that integrates an oxazole ring and a phthalimide moiety. This compound has garnered interest in the scientific community due to its potential biological activities, particularly in the fields of oncology and antimicrobial research.
- Molecular Formula : C13H8N2O5
- Molecular Weight : 272.21 g/mol
- Structure : The compound features a unique structure that contributes to its biological activity, particularly through interactions with various molecular targets.
The biological activity of this compound is primarily attributed to its interaction with cellular proteins and pathways. It may modulate enzyme activities or bind to receptors involved in cancer progression and microbial resistance. The precise molecular targets remain under investigation, but preliminary studies suggest significant effects on cell proliferation and apoptosis.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit promising anticancer properties. For instance, studies have shown that derivatives of oxazole can inhibit tubulin polymerization, which is crucial for mitosis in cancer cells:
| Compound | IC50 (nM) | Cancer Cell Line |
|---|---|---|
| 4g | 0.35 - 4.6 | Various |
| 4i | 0.5 - 20.2 | Various |
These compounds demonstrate selective toxicity towards cancer cells while sparing normal cells, indicating a favorable therapeutic index .
Case Studies
-
Antitumor Efficacy
A study evaluated the antitumor effects of oxazole derivatives in mouse models. The results indicated that certain derivatives significantly reduced tumor mass at doses lower than traditional chemotherapeutic agents . -
Cellular Toxicity Assessment
In vitro assays conducted on peripheral blood lymphocytes (PBL) revealed that active compounds had IC50 values greater than 10 μM, suggesting low toxicity in normal cells compared to their potent effects on tumor cells .
属性
IUPAC Name |
2-[(1,3-dioxoisoindol-2-yl)methyl]-1,3-oxazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N2O5/c16-11-7-3-1-2-4-8(7)12(17)15(11)5-10-14-9(6-20-10)13(18)19/h1-4,6H,5H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIRMFTICAFPKPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=NC(=CO3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














